The Core Structure of Cyclo(Gly-Tyr): A Technical Guide for Researchers
The Core Structure of Cyclo(Gly-Tyr): A Technical Guide for Researchers
An In-depth Examination of the Physicochemical Properties, Structural Elucidation, and Biological Significance of a Fundamental Cyclic Dipeptide
Cyclo(Gly-Tyr), a cyclic dipeptide with the systematic IUPAC name (3S)-3-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione, represents a fundamental structural motif found in a variety of natural and synthetic compounds. Composed of glycine (B1666218) and L-tyrosine residues linked by two peptide bonds to form a six-membered diketopiperazine ring, this molecule serves as a valuable scaffold in medicinal chemistry and a subject of interest in chemical biology. This technical guide provides a comprehensive overview of its basic structure, physicochemical properties, and the experimental methodologies used for its characterization, tailored for researchers, scientists, and drug development professionals.
Physicochemical and Structural Data
The core structural and physicochemical properties of Cyclo(Gly-Tyr) are summarized in the table below. This quantitative data is essential for its identification, characterization, and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂N₂O₃ | [1] |
| Molecular Weight | 220.22 g/mol | [1] |
| CAS Number | 5845-66-9 | [1] |
| IUPAC Name | (3S)-3-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione | N/A |
| Appearance | White to off-white solid | [1] |
Structural Elucidation: A Methodological Overview
The definitive three-dimensional structure of Cyclo(Gly-Tyr) and its conformational dynamics in solution are determined through a combination of spectroscopic and crystallographic techniques. The following sections detail the typical experimental protocols employed for its structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the solution-state structure and conformation of cyclic peptides like Cyclo(Gly-Tyr).
Experimental Protocol for ¹H and ¹³C NMR Analysis
A general protocol for the NMR analysis of a cyclic dipeptide is as follows:
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Sample Preparation:
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Accurately weigh 5-10 mg of high-purity Cyclo(Gly-Tyr).
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Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, commonly dimethyl sulfoxide-d₆ (DMSO-d₆), which is effective in solubilizing a wide range of peptides and provides a good spectral window.
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For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).
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¹H NMR Data Acquisition:
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The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).
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A standard single-pulse experiment is performed to acquire the proton spectrum.
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Key parameters include a spectral width of approximately 10-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds to ensure full relaxation of all protons for accurate integration. Typically, 8-16 scans are sufficient for a sample of this concentration.
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¹³C NMR Data Acquisition:
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A standard proton-decoupled ¹³C experiment is conducted.
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A wider spectral width of 200-220 ppm is used.
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Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
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Data Processing and Analysis:
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The raw data (Free Induction Decay - FID) is subjected to Fourier transformation.
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The resulting spectra are phase-corrected and baseline-corrected.
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Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.
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Analysis of chemical shifts, coupling constants (J-coupling), and through-space correlations from 2D NMR experiments (like COSY, HSQC, HMBC, and NOESY) allows for the complete assignment of all proton and carbon signals and provides insights into the molecule's conformation.
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Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and determining the fragmentation pattern of Cyclo(Gly-Tyr), which can aid in its identification.
Experimental Protocol for Mass Spectrometric Analysis
A general workflow for the analysis of a cyclic dipeptide using mass spectrometry is as follows:
Figure 1. General experimental workflow for the mass spectrometric analysis of Cyclo(Gly-Tyr).
Expected Fragmentation: The fragmentation of cyclic peptides in tandem mass spectrometry is more complex than that of linear peptides, as it requires the cleavage of two peptide bonds to generate linear fragment ions. The fragmentation of Cyclo(Gly-Tyr) is expected to proceed through the opening of the diketopiperazine ring, followed by losses of small neutral molecules and the generation of characteristic immonium ions.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of cyclo-(glycyl-L-tyrosyl) has been determined, providing a precise model of its three-dimensional arrangement in the solid state.[2]
General Protocol for Single-Crystal X-ray Diffraction
The process of determining a crystal structure involves several key steps:
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Crystallization: The first and often most challenging step is to grow single crystals of high quality. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or by vapor diffusion techniques.
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Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
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Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal. The phases of the diffracted X-rays are then determined using computational methods, which allows for the calculation of an electron density map. An atomic model is built into the electron density map and refined to best fit the experimental data.
While the full crystallographic data for Cyclo(Gly-Tyr) is not widely available in public databases, the established structure confirms the cyclic nature and the relative stereochemistry of the molecule.
Biological Context and Signaling Pathways
Cyclic dipeptides are known to possess a wide range of biological activities, including roles in cell-to-cell communication (quorum sensing) and potential as therapeutic agents. While the specific biological roles of Cyclo(Gly-Tyr) are not extensively characterized, related compounds have been shown to exhibit interesting activities.
Putative Role in Anticancer Activity and PI3K/Akt/mTOR Signaling
Several cyclic dipeptides have demonstrated anticancer properties. For instance, cyclo(Tyr-Cys) and cyclo(Phe-Pro) have shown inhibitory effects on the growth of various cancer cell lines.[2] The mechanisms underlying these effects are often linked to the induction of apoptosis. One of the key signaling pathways that regulates cell survival, proliferation, and apoptosis is the PI3K/Akt/mTOR pathway. It is plausible that cyclic dipeptides like Cyclo(Gly-Tyr) could modulate this pathway, although direct evidence is currently lacking.
Figure 2. A simplified diagram of the PI3K/Akt/mTOR signaling pathway with a putative modulatory role for Cyclo(Gly-Tyr).
Potential Involvement in Quorum Sensing Inhibition
Quorum sensing (QS) is a system of cell-to-cell communication used by bacteria to coordinate gene expression based on population density. Many cyclic dipeptides have been identified as QS signaling molecules or inhibitors. For example, certain proline-containing cyclic dipeptides are known to interfere with the Las and Rhl QS systems in Pseudomonas aeruginosa. These systems regulate the expression of virulence factors and biofilm formation. It is conceivable that Cyclo(Gly-Tyr) could also play a role in modulating bacterial QS, although specific studies are needed to confirm this.
Figure 3. A simplified diagram of the Las/Rhl quorum sensing systems in P. aeruginosa with a potential inhibitory role for Cyclo(Gly-Tyr).
Conclusion
Cyclo(Gly-Tyr) is a structurally simple yet significant cyclic dipeptide. Its rigidified backbone and the presence of a functional tyrosine side chain make it an attractive molecule for further investigation in drug discovery and chemical biology. The experimental protocols outlined in this guide provide a framework for its synthesis, purification, and detailed structural characterization. While its specific biological functions are still under exploration, the known activities of related compounds suggest promising avenues for future research, particularly in the areas of anticancer and antimicrobial agent development. A deeper understanding of its interactions with biological systems will undoubtedly unlock its full potential.
